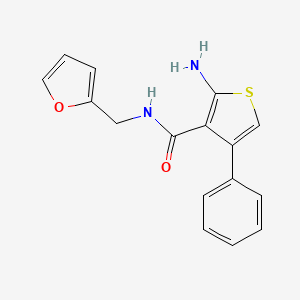

2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 . The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .

Molecular Structure Analysis

The molecular structure of 2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide includes a thiophene ring, an amine group, and a carboxamide group . The InChI key for this compound is JSQOJQNTLSMBGB-UHFFFAOYSA-N .科学的研究の応用

Thymus-independent Antigens : Research by Inman (1975) discusses a general approach for covalently attaching carboxyl and primary amino groups to high molecular weight polysaccharides, which can be used in the study of B lymphocyte activation. Although not directly related to 2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide, this research is relevant for understanding the manipulation of amino groups in complex molecules (Inman, 1975).

Anticonvulsant Activity : A study by Kunda et al. (2013) explores the anticonvulsant activity of Schiff bases of 2-aminothiophenes, synthesized using a basic catalyst and microwave irradiation. While this paper doesn't specifically mention 2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide, it provides insight into the pharmaceutical applications of similar compounds (Kunda et al., 2013).

Synthesis of Thiazoles : Kumar et al. (2013) report on the chemoselective thionation-cyclization of enamides, leading to the creation of thiazoles. This process involves manipulating amino and carboxamide groups, which is relevant to the study of 2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide (Kumar et al., 2013).

Polymer Chemistry : Research by Spiliopoulos et al. (1998) focuses on the synthesis of rigid-rod polyamides and polyimides from diamino compounds, demonstrating the potential of amino-functionalized molecules in polymer chemistry. This research is indirectly related to 2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide in understanding its potential applications in material science (Spiliopoulos et al., 1998).

Antimicrobial Activity : Prasad et al. (2017) report on the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their screening for antibacterial activity. This highlights the potential of similar compounds in developing new antimicrobial agents (Prasad et al., 2017).

Synthesis of Benzothiazoles : Jin et al. (2011) describe a condensation reaction of 2-aminothiophenol with aldehydes, catalyzed by ceric ammonium nitrate, to create benzothiazoles. This research is relevant for understanding the chemical behavior of compounds with similar structures (Jin et al., 2011).

Polyamide Synthesis : Wang et al. (2008) discuss the synthesis of hyperbranched poly(triphenylamine amide)s from AB2 type monomers, demonstrating the application of amino group-containing compounds in the field of polymer science (Wang et al., 2008).

特性

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-4-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c17-15-14(16(19)18-9-12-7-4-8-20-12)13(10-21-15)11-5-2-1-3-6-11/h1-8,10H,9,17H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXSPUGNCLPUND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2C(=O)NCC3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2941396.png)

![N-butyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2941402.png)

![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2941403.png)

![2-(benzo[d]isoxazol-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide](/img/structure/B2941404.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2941405.png)

![3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941414.png)

![2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2941417.png)